Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazolo[5,4-C]pyridine structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate is unique due to its specific thiazolo[5,4-C]pyridine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
tert-butyl 2-amino-7-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14) |
InChI Key |
UICYZLRFIMZXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1N=C(S2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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